molecular formula C9H14ClNOS B11932819 (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride

(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride

Cat. No.: B11932819
M. Wt: 219.73 g/mol
InChI Key: JRDQGVVFSHRVTL-DDWIOCJRSA-N
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Description

®-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride is a chemical compound with a unique structure that combines elements of thieno[2,3-c]pyran and methanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Thieno[2,3-c]pyran Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyran ring.

    Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, often using N-methylmethanamine as a reagent.

    Resolution of Enantiomers: The compound is resolved into its enantiomers, with the ®-enantiomer being isolated and purified.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-c]pyran derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the interactions of thieno[2,3-c]pyran derivatives with biological macromolecules. It can also serve as a ligand in binding studies.

Medicine

In medicine, ®-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride: The enantiomer of the compound .

    Thieno[2,3-c]pyran derivatives: Other compounds with similar core structures but different substituents.

    N-methylmethanamine derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

®-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride is unique due to its specific stereochemistry and combination of functional groups

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

1-[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m1./s1

InChI Key

JRDQGVVFSHRVTL-DDWIOCJRSA-N

Isomeric SMILES

CNC[C@@H]1C2=C(CCO1)C=CS2.Cl

Canonical SMILES

CNCC1C2=C(CCO1)C=CS2.Cl

Origin of Product

United States

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